Cas no 2227867-02-7 ((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol)

(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol
- EN300-1789936
- 2227867-02-7
-
- Inchi: 1S/C11H13NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-8,13H,1-2H3/t8-/m1/s1
- InChI Key: JROSWOBSNNOUGA-MRVPVSSYSA-N
- SMILES: O[C@H](C)C1C=CC2=C(C=CN2C)C=1
Computed Properties
- Exact Mass: 175.099714038g/mol
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 25.2Ų
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789936-2.5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 2.5g |
$1848.0 | 2023-09-19 | ||
Enamine | EN300-1789936-0.5g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 0.5g |
$905.0 | 2023-09-19 | ||
Enamine | EN300-1789936-10.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 10g |
$4052.0 | 2023-05-23 | ||
Enamine | EN300-1789936-10g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 10g |
$4052.0 | 2023-09-19 | ||
Enamine | EN300-1789936-0.05g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 0.05g |
$792.0 | 2023-09-19 | ||
Enamine | EN300-1789936-0.1g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 0.1g |
$829.0 | 2023-09-19 | ||
Enamine | EN300-1789936-0.25g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 0.25g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1789936-1.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1789936-5.0g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1789936-1g |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol |
2227867-02-7 | 1g |
$943.0 | 2023-09-19 |
(1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol Related Literature
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
Additional information on (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol
Recent Advances in the Study of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol (CAS: 2227867-02-7): A Comprehensive Research Brief
The compound (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol (CAS: 2227867-02-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its indole scaffold, has shown promising potential in various therapeutic applications, including but not limited to, central nervous system (CNS) disorders and oncology. The unique structural features of this molecule, particularly its stereochemistry at the chiral center, play a critical role in its biological activity and pharmacokinetic properties.
Recent studies have focused on elucidating the synthetic pathways and optimizing the production of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient asymmetric synthesis route utilizing chiral catalysts, achieving high enantiomeric excess (ee > 99%) and yield (85%). This advancement is particularly significant for scaling up production while maintaining the compound's stereochemical purity, which is crucial for its biological efficacy.
In terms of pharmacological activity, preclinical studies have demonstrated that (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol exhibits potent agonistic effects on specific serotonin receptors, particularly the 5-HT1A subtype. This receptor modulation has been linked to potential applications in treating anxiety and depression, with animal models showing reduced anxiety-like behaviors at doses as low as 1 mg/kg. Furthermore, the compound's metabolic stability and blood-brain barrier permeability have been confirmed through in vitro and in vivo ADME studies, making it a promising candidate for CNS-targeted therapies.
Beyond neurological applications, emerging research has explored the anticancer properties of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the proliferation of certain cancer cell lines, particularly those with overexpression of indoleamine 2,3-dioxygenase (IDO). The mechanism appears to involve modulation of tryptophan metabolism pathways, suggesting potential as an immunomodulatory agent in cancer therapy. However, further investigations are needed to fully understand its structure-activity relationship in this context.
The safety profile of (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol has been preliminarily assessed through acute toxicity studies in rodents, showing favorable results with no significant adverse effects observed at therapeutic doses. Chronic toxicity studies and comprehensive safety pharmacology evaluations are currently underway, with results expected to be published in late 2024. These studies will be crucial for determining the compound's potential for clinical development.
Looking forward, several pharmaceutical companies have expressed interest in developing (1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol as a therapeutic agent. Patent applications filed in 2023-2024 indicate growing commercial interest, particularly for CNS indications. The compound's versatility as both a potential standalone therapy and a structural template for further medicinal chemistry optimization positions it as an important molecule in current drug discovery efforts. Future research directions likely include exploration of prodrug formulations to enhance bioavailability and targeted delivery systems for specific therapeutic applications.
2227867-02-7 ((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-ol) Related Products
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)




